molecular formula C26H23N5 B8335405 6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile

6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile

Cat. No. B8335405
M. Wt: 405.5 g/mol
InChI Key: GYIIAGMRYYSGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile is a useful research compound. Its molecular formula is C26H23N5 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile

Molecular Formula

C26H23N5

Molecular Weight

405.5 g/mol

IUPAC Name

6-[4-(1-benzylisoquinolin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C26H23N5/c27-17-21-10-11-26(29-18-21)31-14-12-30(13-15-31)25-19-28-24(16-20-6-2-1-3-7-20)22-8-4-5-9-23(22)25/h1-11,18-19H,12-16H2

InChI Key

GYIIAGMRYYSGSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=CN=C(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 40 mL vial 120 mg (0.40 mmol) 1-benzyl-4-bromo-isoquinoline (see above), 160 mg (0.84 mmol) 6-piperazin-1-yl-nicotinonitrile, 40 mg (0.04 mmol) tris(dibenzylideneaceton)dipalladium(0), and 60 mg (±)-(1,1′-binaphthalene-2-2′diyl)bis(diphenylphosphine) are added to 5 mL dioxane. After flushing the vial with nitrogen for 5 min, the reaction mixture is stirred for 2 min followed by the addition of 150 mg (1.55 mmol) sodium tert-butoxide. After flushing with nitrogen for 5 min, the vial is sealed and heated at 80° C. for 12 h. After cooling, the mixture is loaded onto a silica column directly and purified. The eluent containing the correct mass is concentrated in vacuo and the resulting residue is purified by reversed phase HPLC using a Varian Prostar system equipped with a Waters xTerra column (50×100 mm) and a solvent gradient of 0.1% NH3 in water/0.1% NH3 in acetonitrile (0→100%). Pure fractions are pooled and evaporated to give 40 mg (0.10 mmol, 25% yield) of the title compound.
Name
1-benzyl-4-bromo-isoquinoline
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-(1,1′-binaphthalene-2-2′diyl)bis(diphenylphosphine)
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Yield
25%

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